molecular formula C16H16N2O4 B133011 N,N'-bis(3-methoxyphenyl)oxamide CAS No. 60169-98-4

N,N'-bis(3-methoxyphenyl)oxamide

Cat. No. B133011
CAS RN: 60169-98-4
M. Wt: 300.31 g/mol
InChI Key: YNSLSJWLSPXXCN-UHFFFAOYSA-N
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Description

“N,N’-bis(3-methoxyphenyl)oxamide” is a compound that has been studied in the field of organic chemistry . It is a type of oxamide, which are diamides derived from oxalic acid .


Synthesis Analysis

The synthesis of “N,N’-bis(3-methoxyphenyl)oxamide” involves the reaction of 3-methoxyaniline with oxalyl chloride . This process is a type of condensation reaction, which is a common method for synthesizing oxamides .


Molecular Structure Analysis

The molecular structure of “N,N’-bis(3-methoxyphenyl)oxamide” is characterized by the presence of N—H O hydrogen bonds and C—H interactions . The molecule lies on a crystallographically imposed center of symmetry at the mid-point of the C—C bond of the oxamide unit .


Chemical Reactions Analysis

Oxamides, including “N,N’-bis(3-methoxyphenyl)oxamide”, can undergo various chemical reactions. For instance, they can be nitrated to form dinitroxamides . They can also react with other compounds to form derivatives with potential biological activity .

Scientific Research Applications

1. Anticancer Activity and DNA Binding

N,N'-bis(3-methoxyphenyl)oxamide derivatives have been synthesized and studied for their anticancer activities. They exhibit significant activity against tumor cell lines and can interact with DNA, indicating their potential in cancer treatment and molecular biology research. For instance, dicopper(II) complexes with N,N'-bis(substituted)oxamide ligands have shown in vitro anticancer activities and DNA-binding affinities (Zheng et al., 2015), (Cui et al., 2011).

2. Electrochromic and Electrofluorescent Applications

N,N'-bis(3-methoxyphenyl)oxamide and its derivatives find applications in material science, particularly in developing electrochromic and electrofluorescent materials. These compounds have been used to create polymers that demonstrate reversible electrochromic properties, which are valuable in display technologies and smart windows (Sun et al., 2016), (Hsiao et al., 2015).

3. Corrosion Inhibition

Certain derivatives of N,N'-bis(3-methoxyphenyl)oxamide, such as bis(3-methoxyphenyl)-1,3,4-oxadiazoles, have been investigated for their potential as corrosion inhibitors. They have demonstrated efficacy in protecting materials like mild steel in acidic environments, which is crucial for industrial applications (Bentiss et al., 2002).

4. Polymer Synthesis and Properties

N,N'-bis(3-methoxyphenyl)oxamide derivatives are used in synthesizing various polymers, such as polyurethane foams and polyamides. These polymers exhibit enhanced properties like thermal stability and solubility, making them suitable for diverse applications, including in the fields of materials science and engineering (Zarzyka et al., 2012).

Mechanism of Action

While the specific mechanism of action of “N,N’-bis(3-methoxyphenyl)oxamide” is not mentioned in the retrieved papers, oxamides in general have been studied for their potential as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Safety and Hazards

While specific safety and hazard information for “N,N’-bis(3-methoxyphenyl)oxamide” is not available, oxamides can be harmful if swallowed and can cause skin and eye irritation .

Future Directions

The future directions for the study of “N,N’-bis(3-methoxyphenyl)oxamide” and other oxamides could involve further exploration of their synthesis, structural analysis, and potential biological activity. This could include the development of new synthetic methods, the use of advanced analytical techniques for structural characterization, and in-depth studies of their biological mechanisms of action .

properties

IUPAC Name

N,N'-bis(3-methoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-13-7-3-5-11(9-13)17-15(19)16(20)18-12-6-4-8-14(10-12)22-2/h3-10H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSLSJWLSPXXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402448
Record name N,N'-bis(3-methoxyphenyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(3-methoxyphenyl)oxamide

CAS RN

60169-98-4
Record name N,N'-bis(3-methoxyphenyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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